molecular formula C14H11NO4 B14703971 Benzeneacetic acid, 2-nitrophenyl ester CAS No. 24265-30-3

Benzeneacetic acid, 2-nitrophenyl ester

Cat. No.: B14703971
CAS No.: 24265-30-3
M. Wt: 257.24 g/mol
InChI Key: VTXJPTGEIUIISJ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-nitrophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzeneacetic acid and 2-nitrophenol. This compound is known for its applications in organic synthesis and has been used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzeneacetic acid, 2-nitrophenyl ester can be synthesized through the esterification of benzeneacetic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-nitrophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield benzeneacetic acid and 2-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Benzeneacetic acid and 2-nitrophenol.

    Reduction: Benzeneacetic acid, 2-aminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, 2-nitrophenyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis reactions.

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industrial Applications: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 2-nitrophenyl ester involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • Phenylacetic acid, 2-nitrophenyl ester
  • Benzeneacetic acid, 4-nitrophenyl ester
  • Phenylacetic acid, 4-nitrophenyl ester

Uniqueness

Benzeneacetic acid, 2-nitrophenyl ester is unique due to its specific ester linkage and the position of the nitro group on the phenyl ring. This structural configuration imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

CAS No.

24265-30-3

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(2-nitrophenyl) 2-phenylacetate

InChI

InChI=1S/C14H11NO4/c16-14(10-11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2

InChI Key

VTXJPTGEIUIISJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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